(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid
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Overview
Description
Synthesis Analysis
Several methods exist for synthesizing TFMKs. Notably, the Claisen condensation followed by a retro-Claisen C-C bond cleavage has proven efficient. Enolizable alkyl phenyl ketones react with ethyl trifluoroacetate in the presence of sodium hydride (NaH) to yield TFMKs .
Molecular Structure Analysis
The molecular formula of TFMK is C6H5F3O2 . Its structure consists of a cyclopropyl ring attached to a propanoic acid moiety, with a trifluoromethyl group at the cyclopropyl position. The trifluoromethyl group enhances its lipophilicity and stability .
Chemical Reactions Analysis
TFMKs serve as valuable synthons in the construction of fluorinated pharmaceuticals. Their reactivity allows for diverse transformations, including nucleophilic additions, cross-coupling reactions, and radical processes. Researchers have explored their use as intermediates in medicinal chemistry .
properties
IUPAC Name |
(2S)-2-[1-(trifluoromethyl)cyclopropyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-4(5(11)12)6(2-3-6)7(8,9)10/h4H,2-3H2,1H3,(H,11,12)/t4-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDWLJUXKNFXSH-SCSAIBSYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C1(CC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[1-(Trifluoromethyl)cyclopropyl]propanoic acid |
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